molecular formula C19H25NO2 B7462135 N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

Katalognummer B7462135
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: LHGUZYCJWNFHQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine was first synthesized in 1968 and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.

Wirkmechanismus

Memantine works by blocking the activity of the NMDA receptor, which is involved in learning and memory processes. By blocking the NMDA receptor, N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide reduces the harmful effects of excess glutamate, a neurotransmitter that is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Memantine has also been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic use in various neurological disorders. However, one limitation is that it can be difficult to determine the optimal dosage and treatment duration for different disorders.

Zukünftige Richtungen

There are several future directions for N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide research. One area of research is to investigate its potential use in treating other neurological disorders, such as traumatic brain injury and stroke. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, there is a need for further research to determine the optimal dosage and treatment duration for different disorders.

Synthesemethoden

Memantine is synthesized by reacting 1-amino-adamantane with 2,4-dimethylbenzaldehyde in the presence of hydrochloric acid and acetic anhydride. The resulting product is then converted to the hydrochloride salt form.

Wissenschaftliche Forschungsanwendungen

Memantine has been extensively studied for its potential therapeutic use in various neurological disorders. It has been shown to improve cognitive function and reduce behavioral symptoms in Alzheimer's disease patients. Memantine has also been studied for its potential use in treating Parkinson's disease, Huntington's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-3-4-16(13(2)5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUZYCJWNFHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.